(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
(4-carbonochloridoyl-3-chlorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLIGPPYFOHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703068 | |
| Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-38-7 | |
| Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-chlorocarbonylphenylboronic anhydride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production methods for (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic acid group.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: This compound could potentially be explored for similar interactions .
Industry: In the industrial sector, (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its role in facilitating complex organic syntheses .
Mechanism of Action
The mechanism of action of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .
Comparison with Similar Compounds
Electronic Effects on Reactivity in Cross-Coupling Reactions
The electronic nature of substituents on aryl boronic acids directly impacts their performance in Suzuki-Miyaura reactions. For example:
- 4-Chlorophenylboronic acid (electron-withdrawing -Cl): Achieved 75% conversion when coupled with bromobenzene, compared to 98% conversion for unsubstituted phenylboronic acid under identical conditions. This reduction is attributed to slower transmetallation due to decreased electron density at the boron center .
- (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid : The presence of two strong EWGs (-Cl and -COCl) is expected to further reduce electron density, likely resulting in even lower reactivity. Computational studies suggest that such substituents destabilize the boronate intermediate, slowing transmetallation and overall reaction rates .
Table 1: Substituent Effects on Suzuki-Miyaura Reaction Efficiency
*Predicted based on electronic effects.
Oxidation and Hydrolysis Stability
Boronic esters hydrolyze to their free acids in aqueous environments, with rates influenced by substituents:
- Pinacol boronic esters: Oxidation to phenols occurs rapidly (50% conversion in 5–27 minutes) depending on the diol’s affinity for boron. Esters with electron-deficient aryl groups (e.g., -COCl) may hydrolyze faster due to reduced boron-diol bond strength .
- (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid : Predicted to undergo rapid hydrolysis in aqueous media, limiting its utility in biological assays requiring prolonged stability. This contrasts with esters of 4-chlorophenylboronic acid, which show moderate hydrolysis rates .
Table 2: Functional Group Reactivity in Derivatization
| Compound | Functional Group | Key Reactions |
|---|---|---|
| 3-Chloro-4-carboxyphenylboronic acid | -COOH | Amide coupling (with activation) |
| 3-Chloro-4-formylphenylboronic acid | -CHO | Condensation, Schiff base formation |
| (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid | -COCl | Nucleophilic substitution (no activation required) |
Biological Activity
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is a specialized boronic acid derivative notable for its potential biological activities, primarily due to its ability to interact with diols and its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is CHBClO, with a molecular weight of approximately 218.83 g/mol. The compound features a phenyl ring substituted with a chlorine atom at the 3-position and a chlorocarbonyl group at the 4-position, which influences its reactivity and binding properties.
The primary mechanism of action for (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is its ability to form reversible complexes with diols. This property is utilized in various biosensing applications, particularly for detecting bacterial pathogens through affinity binding reactions with diol groups present on bacterial cell walls. Such interactions are critical for developing robust pathogen detection methods in environmental samples.
Case Studies and Research Findings
- Biosensing Applications : The compound's interaction with diols has been leveraged in biosensing technologies. Studies show that it can effectively bind to diol-containing structures on bacterial surfaces, facilitating pathogen detection.
- Anticancer Potential : Although direct studies on (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid are scarce, related phenylboronic acids have demonstrated antiproliferative effects in various cancer cell lines. For instance, compounds structurally similar to phenylboronic acids have shown significant activity against ovarian cancer cells by inducing cell cycle arrest and apoptosis .
- Structure-Activity Relationship : Research into phenylboronic acid derivatives indicates that modifications can significantly impact biological activity. For example, introducing different substituents (such as fluorine or morpholine groups) can enhance or diminish the compound's efficacy against specific biological targets .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3-Chloro-4-fluorophenyl)boronic acid | Contains fluorine instead of chlorocarbonyl | Reactivity influenced by fluorine's electronegativity |
| (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | Morpholine substituent | Offers different interaction profiles due to nitrogen |
| (3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid | Cyclopentylcarbamoyl group | Distinct steric effects influencing reactivity |
This table illustrates how variations in substituents can lead to different biological interactions and potential applications.
Q & A
Basic Questions
What are the key synthetic challenges in preparing (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid, and how are they addressed methodologically?
Synthesizing this compound requires precise control over functional group compatibility. The chlorocarbonyl group (-COCl) is highly reactive and may interfere with boronic acid stability. A common approach involves protecting the boronic acid moiety during synthesis, such as using pinacol ester protection to prevent undesired cross-reactions. Post-synthesis, the protecting group is cleaved under mild acidic conditions (e.g., HCl/THF) . Purity is confirmed via HPLC (>97% by area) and 1H/13C NMR to verify regiochemical integrity .
How is the purity of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid validated in research settings?
Purity validation typically employs:
- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area analysis (≥97% purity threshold) .
- Nuclear Magnetic Resonance (NMR) : Confirmation of substituent positions via chemical shifts (e.g., carbonyl carbon at ~170 ppm in 13C NMR) .
- Melting Point Analysis : Consistency with literature values (if available) to detect impurities .
Advanced Research Questions
How does steric hindrance from the chlorocarbonyl group influence Suzuki-Miyaura cross-coupling efficiency with this boronic acid?
The electron-withdrawing chlorocarbonyl group reduces boronic acid reactivity by decreasing electron density at the boron center. This necessitates optimized catalytic systems , such as Pd(PPh3)4 with elevated temperatures (80–100°C) and excess base (e.g., K2CO3) to enhance transmetallation efficiency. Ligand screening (e.g., SPhos) can mitigate steric effects . Reaction progress is monitored via TLC and GC-MS to identify coupling byproducts .
What strategies are used to resolve contradictory data on the stability of this compound in aqueous vs. anhydrous conditions?
Contradictions arise from competing hydrolysis pathways of the chlorocarbonyl group. Stability studies show:
- Anhydrous conditions : The compound is stable for >72 hours in dry THF or DMF at 0–5°C .
- Aqueous conditions : Rapid hydrolysis to (3-Chloro-4-carboxyphenyl)boronic acid occurs within 1 hour (pH 7–9) .
To reconcile discrepancies, researchers use controlled humidity chambers and real-time FTIR to track degradation kinetics .
How is X-ray crystallography applied to confirm the molecular structure of derivatives?
Single-crystal X-ray diffraction (SCXRD) is used to resolve ambiguities in regiochemistry. For example, derivatives like [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid (CAS 603122-82-3) are crystallized in methanol, and data refinement with ORTEP-3 confirms bond angles and torsion angles .
Methodological Challenges
What are the limitations of using this boronic acid in bioconjugation for drug delivery systems?
The chlorocarbonyl group’s reactivity can lead to nonspecific binding with biomolecules. To address this, site-selective conjugation strategies are employed:
- pH-controlled reactions : Conjugation at pH 6.5–7.0 minimizes hydrolysis while enabling amine coupling .
- Protecting group strategies : Temporary masking of the carbonyl group with tert-butyl esters improves stability during bioconjugation .
How can computational modeling predict regioselectivity in electrophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict substitution patterns. For example, the chlorocarbonyl group directs electrophiles to the meta position relative to the boronic acid moiety, validated by experimental LC-MS data .
Safety and Handling
What precautions are critical for handling this compound in acidic environments?
In acidic conditions, the chlorocarbonyl group releases HCl gas. Recommendations include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
